

NDSB-211 compatibility with other reagents in protein purification

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Compound of Interest

Compound Name: NDSB-211

Cat. No.: B013948

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NDSB-211 Application Notes and Protocols for Protein Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

NDSB-211 (3-(Dimethyl(2-hydroxyethyl)ammonio)propane-1-sulfonate) is a non-detergent sulfobetaine, a class of zwitterionic compounds highly effective in protein purification. These agents are particularly valuable for increasing the yield of soluble and correctly folded proteins, especially those prone to aggregation or expressed in inclusion bodies.[1][2][3][4] Unlike traditional detergents, NDSBs possess short hydrophobic groups that prevent the formation of micelles, allowing for gentle solubilization and easy removal by dialysis.[3][5][6] **NDSB-211** is zwitterionic over a broad pH range, does not significantly absorb UV light at 280 nm, and generally does not interfere with downstream applications such as enzyme assays or protein crystallization.[2][6][7]

These application notes provide a comprehensive overview of **NDSB-211**'s compatibility with common protein purification reagents and detailed protocols for its use in protein extraction and refolding.

Data Presentation: Reagent Compatibility

The compatibility of **NDSB-211** with various reagents is crucial for designing effective protein purification strategies. The following tables summarize the compatibility of **NDSB-211** with commonly used chaotropic agents, reducing agents, protease inhibitors, and buffer systems.

Reagent Class	Reagent	Compatible Concentration with NDSB-211 (0.5 - 1.0 M)	Notes
Chaotropic Agents	Urea	Up to 8 M	NDSB-211 can be used in conjunction with urea for initial solubilization of inclusion bodies.[8][9] It can also be a component of the refolding buffer to prevent aggregation as the urea concentration is lowered.
Guanidine Hydrochloride	Up to 6 M	Similar to urea, NDSB-211 is compatible with high concentrations of guanidine hydrochloride for solubilizing aggregated proteins. [8]	

Reducing Agents	Dithiothreitol (DTT)	1 - 10 mM	NDSB-211 is compatible with DTT. The combination is often used in both solubilization and refolding buffers to maintain a reducing environment and prevent the formation of incorrect disulfide bonds. [8]
Tris(2-carboxyethyl)phosphine (TCEP)	0.5 - 5 mM	TCEP is a stable and effective reducing agent that can be used with NDSB-211. It is often preferred for its stability over a wider pH range and lack of odor. [10] [11]	
β-Mercaptoethanol (BME)	5 - 20 mM	BME is compatible with NDSB-211 and can be used as an alternative to DTT or TCEP.	
Protease Inhibitors	PMSF	0.1 - 1 mM	NDSB-211 does not interfere with the activity of PMSF. It is recommended to add PMSF fresh to the lysis buffer.
EDTA	1 - 5 mM	NDSB-211 is compatible with EDTA, which is often included to inhibit metalloproteases.	

Commercial Protease Inhibitor Cocktails	Manufacturer's recommended concentration	NDSB-211 is generally compatible with commercially available protease inhibitor cocktails. It is advisable to follow the manufacturer's instructions for the specific cocktail.	
Buffer Systems	Tris-HCl	25 - 100 mM (pH 7.0 - 9.0)	To prevent pH drift when using high concentrations of NDSB-211 (0.5 - 1.0 M), it is recommended to use a buffer concentration of at least 25 mM.[3][5]
HEPES	25 - 100 mM (pH 7.0 - 8.0)	NDSB-211 is compatible with HEPES buffer and is suitable for applications where Tris is not desirable.	
Phosphate Buffers (e.g., PBS)	25 - 100 mM (pH 6.5 - 8.0)	NDSB-211 can be used in phosphate-based buffers without any known compatibility issues.	

Experimental Protocols

Protocol 1: Extraction of Soluble Protein from Mammalian Cells

This protocol describes a method for lysing mammalian cells to extract soluble proteins, utilizing **NDSB-211** to enhance protein solubility and yield.

Materials:

- Mammalian cell pellet
- Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 0.5 M **NDSB-211**
- Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free)
- Dithiothreitol (DTT) or TCEP (optional, for proteins with critical cysteines)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Microcentrifuge

Methodology:

- **Cell Pellet Preparation:** Harvest mammalian cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS and centrifuge again.
- **Lysis Buffer Preparation:** Prepare the Lysis Buffer and keep it on ice. Immediately before use, add the protease inhibitor cocktail to the manufacturer's recommended concentration. If required, add DTT to a final concentration of 1 mM or TCEP to 0.5 mM.
- **Cell Lysis:** Resuspend the cell pellet in ice-cold Lysis Buffer. A general guideline is to use 1 mL of Lysis Buffer per 10⁷ cells.
- **Incubation:** Incubate the cell suspension on ice for 30 minutes with occasional gentle vortexing to ensure complete lysis.
- **Clarification of Lysate:** Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- **Supernatant Collection:** Carefully transfer the supernatant, which contains the soluble protein fraction, to a pre-chilled tube. The sample is now ready for downstream purification steps

such as affinity chromatography or size-exclusion chromatography.

Protocol 2: Solubilization and Refolding of Proteins from Bacterial Inclusion Bodies

This protocol provides a step-by-step guide for the solubilization of inclusion bodies and subsequent refolding of the target protein using **NDSB-211**.

Materials:

- Bacterial cell pellet containing inclusion bodies
- Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 1 mg/mL Lysozyme, 10 µg/mL DNase I
- Wash Buffer A: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 M Urea, 1% (v/v) Triton X-100
- Wash Buffer B: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl
- Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 6 M Guanidine Hydrochloride, 10 mM DTT
- Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.5 M **NDSB-211**, 1 mM GSH (reduced glutathione), 0.1 mM GSSG (oxidized glutathione)
- Dialysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl

Methodology:

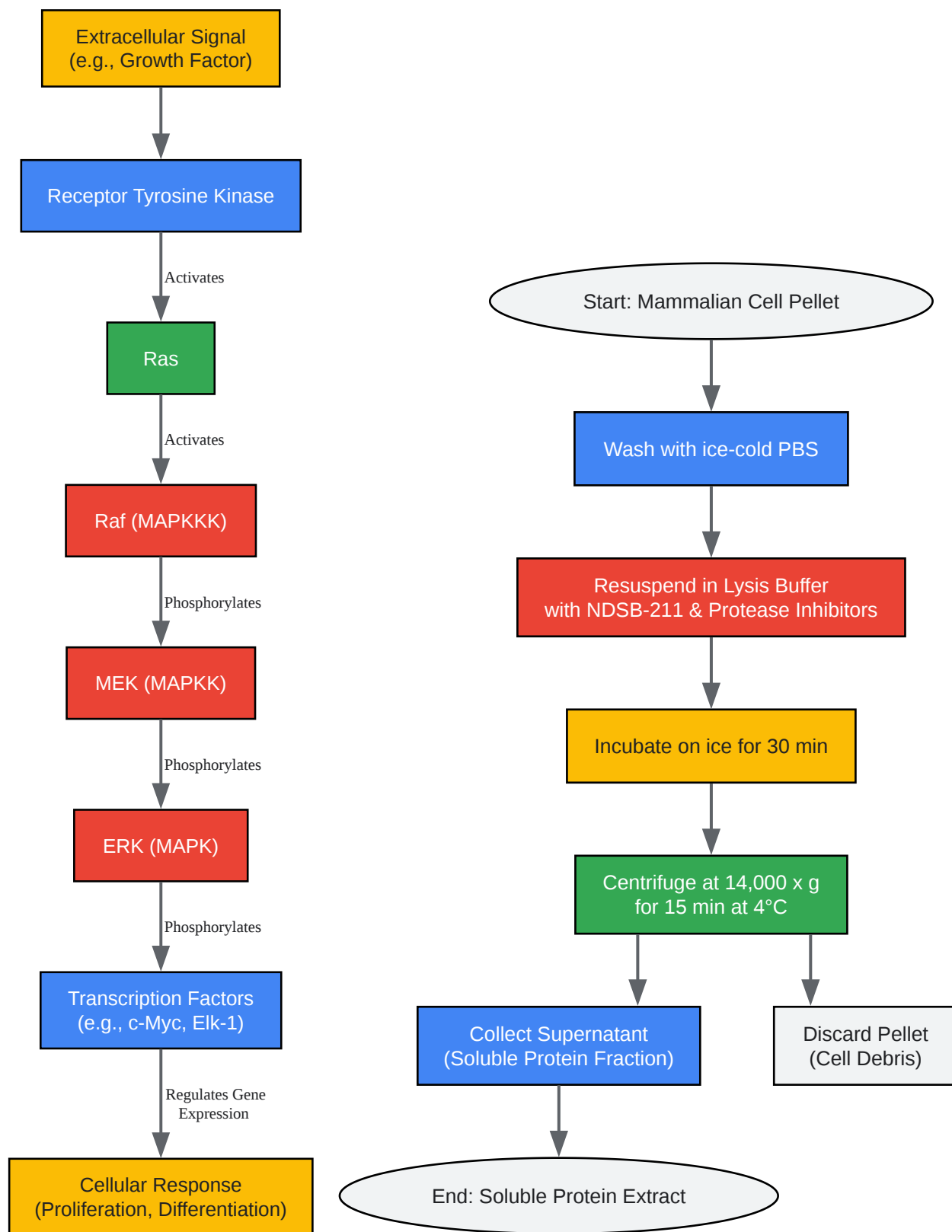
- Cell Lysis and Inclusion Body Isolation: a. Resuspend the bacterial cell pellet in Lysis Buffer. b. Incubate on ice for 30 minutes. c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
- Inclusion Body Washing: a. Resuspend the inclusion body pellet in Wash Buffer A and incubate for 15 minutes at room temperature with gentle agitation. b. Centrifuge at 12,000 x g for 20 minutes at 4°C and discard the supernatant. c. Repeat the wash step with Wash Buffer B.

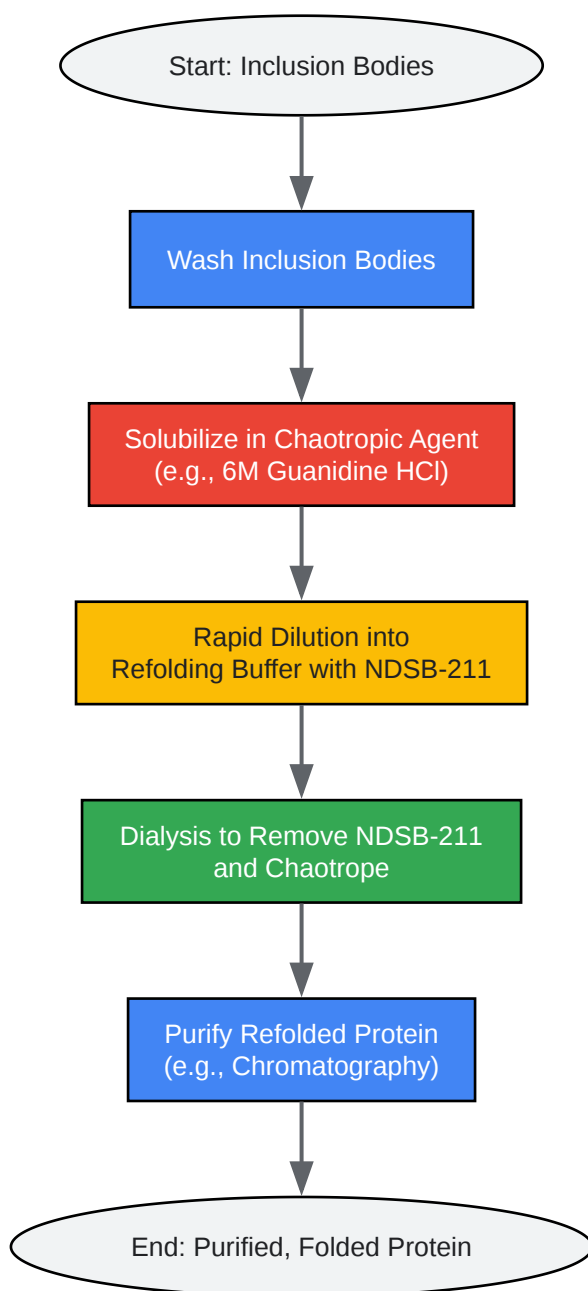
- Solubilization: a. Resuspend the washed inclusion body pellet in Solubilization Buffer. b. Incubate at room temperature for 1-2 hours with gentle stirring until the solution is clear. c. Centrifuge at 14,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
- Protein Refolding by Rapid Dilution: a. Rapidly dilute the solubilized protein into a 10- to 100-fold excess volume of chilled (4°C) Refolding Buffer with gentle stirring. The final protein concentration should be in the range of 0.05-0.5 mg/mL. b. Incubate the refolding mixture at 4°C for 12-48 hours with slow, gentle stirring.
- Removal of **NDSB-211** and Concentration: a. Dialyze the refolding mixture against the Dialysis Buffer at 4°C with at least two buffer changes to remove **NDSB-211** and other small molecules. b. Concentrate the refolded protein using an appropriate method, such as ultrafiltration.
- Purification of Refolded Protein: a. Purify the refolded protein using standard chromatography techniques (e.g., affinity, ion-exchange, or size-exclusion chromatography) to separate the correctly folded monomer from aggregates and other impurities.

Visualizations

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and stress responses. The purification of kinases involved in this pathway can be challenging due to their low abundance and propensity for aggregation, making **NDSB-211** a potentially useful reagent.





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